molecular formula C35H47N7O10 B6354820 Boc-Phe-Ser-Arg-Amc-ACOH CAS No. 201851-14-1

Boc-Phe-Ser-Arg-Amc-ACOH

Cat. No.: B6354820
CAS No.: 201851-14-1
M. Wt: 725.8 g/mol
InChI Key: ULITXAYJISNDJD-NAGNLMCHSA-N
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Mechanism of Action

Target of Action

The primary target of Boc-Phe-Ser-Arg-Amc-ACOH, also known as Boc-Phe-Ser-Arg-AMC acetate, is coagulation factor XIa . This compound is a fluorogenic substrate that is preferentially hydrolyzed by coagulation factor XIa . Coagulation factor XIa plays a crucial role in the blood coagulation cascade, which is a complex process that stops bleeding when blood vessels are injured.

Mode of Action

This compound interacts with its target, coagulation factor XIa, through a process of hydrolysis . This interaction results in the cleavage of the compound, which can be detected due to the release of a fluorescent signal .

Biochemical Pathways

The hydrolysis of this compound by coagulation factor XIa is part of the broader blood coagulation pathway . The downstream effects of this interaction contribute to the formation of a blood clot, which prevents excessive bleeding following vascular injury.

Result of Action

The hydrolysis of this compound by coagulation factor XIa results in the release of a fluorescent signal . This signal can be detected and measured, providing a means of monitoring the activity of coagulation factor XIa. This can be particularly useful in research and clinical settings, where the regulation of blood coagulation is of interest.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the rate of hydrolysis by coagulation factor XIa . Additionally, the presence of other substances, such as inhibitors or activators of coagulation factor XIa, could also influence the efficacy of this compound.

Preparation Methods

The synthesis of Boc-Phe-Ser-Arg-Amc-ACOH involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the first amino acid to a resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the compound is cleaved from the resin and deprotected to yield the final product.

Chemical Reactions Analysis

Boc-Phe-Ser-Arg-Amc-ACOH undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. The compound is highly susceptible to hydrolysis by serine proteases, which catalyze the cleavage of peptide bonds. Common reagents used in these reactions include water, acids, and bases. The major products formed from these reactions are the individual amino acids and the 7-amido-4-methylcoumarin group .

Scientific Research Applications

Boc-Phe-Ser-Arg-Amc-ACOH has a wide range of scientific research applications. In chemistry, it is used as a substrate for studying enzyme kinetics and protease activity. In biology, it is employed in the investigation of protein-protein interactions and the identification of protease inhibitors. In medicine, the compound is used in the development of diagnostic assays and therapeutic agents. Additionally, it has industrial applications in the production of pharmaceuticals and biochemical reagents .

Comparison with Similar Compounds

Boc-Phe-Ser-Arg-Amc-ACOH is unique due to its specific amino acid sequence and the presence of the 7-amido-4-methylcoumarin group. Similar compounds include other peptide substrates that contain different amino acid sequences or fluorogenic groups. For example, Boc-Leu-Arg-Arg-Amc and Boc-Gly-Arg-Arg-Amc are similar compounds that are also used as substrates for studying protease activity. this compound is distinct in its ability to be hydrolyzed by a broader range of serine proteases .

Properties

IUPAC Name

acetic acid;tert-butyl N-[(2S)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H43N7O8.C2H4O2/c1-19-15-27(42)47-26-17-21(12-13-22(19)26)37-28(43)23(11-8-14-36-31(34)35)38-30(45)25(18-41)39-29(44)24(16-20-9-6-5-7-10-20)40-32(46)48-33(2,3)4;1-2(3)4/h5-7,9-10,12-13,15,17,23-25,41H,8,11,14,16,18H2,1-4H3,(H,37,43)(H,38,45)(H,39,44)(H,40,46)(H4,34,35,36);1H3,(H,3,4)/t23-,24-,25-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULITXAYJISNDJD-NAGNLMCHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CC3=CC=CC=C3)NC(=O)OC(C)(C)C.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)OC(C)(C)C.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H47N7O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

725.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201851-14-1
Record name L-Argininamide, N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanyl-L-seryl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-, monoacetate (salt)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=201851-14-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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